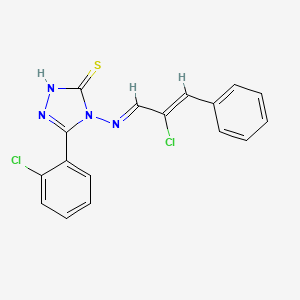
3-Boc-5-vinyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-5-vinyl-2-oxazolidinone, also known as tert-Butyl 2-oxo-5-vinyl-1,3-oxazolidine-3-carboxylate, is a heterocyclic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is characterized by its oxazolidinone ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of a vinyl group and a tert-butoxycarbonyl (Boc) protecting group further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-5-vinyl-2-oxazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted amine with a carbonyl compound in the presence of a base to form the oxazolidinone ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Boc-5-vinyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic reagents like trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and alcohols.
Substitution: Free amines.
Scientific Research Applications
3-Boc-5-vinyl-2-oxazolidinone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Boc-5-vinyl-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation . The vinyl group can participate in covalent bonding with nucleophilic residues, while the oxazolidinone ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone: A simpler analog without the Boc protecting group and vinyl substitution.
3-Methyl-2-oxazolidinone: Contains a methyl group instead of a vinyl group.
4-Acryloylmorpholine: Similar in structure but with a morpholine ring instead of an oxazolidinone ring.
Uniqueness
3-Boc-5-vinyl-2-oxazolidinone is unique due to its combination of a vinyl group and a Boc protecting group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in various research applications .
Properties
CAS No. |
1039644-53-5 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl 5-ethenyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-5-7-6-11(8(12)14-7)9(13)15-10(2,3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
FNTSQPKTSPKZHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)



azolidine-2-carboxylic acid](/img/structure/B15088615.png)
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)

![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)


